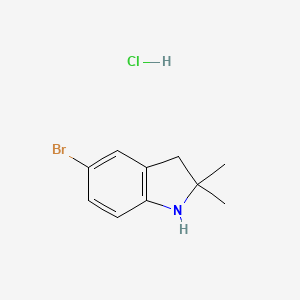

5-Bromo-2,2-dimethylindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)6-7-5-8(11)3-4-9(7)12-10;/h3-5,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECRVHPZCSVQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(N1)C=CC(=C2)Br)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,2 Dimethylindoline Hydrochloride

Precursor Synthesis Strategies for the Indoline (B122111) Ring System

The formation of the indoline scaffold is a fundamental step in heterocyclic chemistry, with numerous methods developed for its construction. For the specific target of 2,2-dimethylindoline (B189805), strategies must also incorporate the introduction of the gem-dimethyl group at the C2 position.

The creation of the indoline ring system is central to the synthesis and can be achieved through various intramolecular cyclization reactions. These methods typically involve forming a carbon-nitrogen bond to close the five-membered heterocyclic ring.

One prominent strategy is the transition-metal-catalyzed cyclization. Copper-catalyzed domino amidation/nucleophilic substitution reactions provide a highly efficient route to indolines from substituted 2-iodophenethyl mesylates. nih.gov This one-pot procedure proceeds under mild conditions and is applicable to a broad range of substrates. nih.gov Another powerful method is the palladium-catalyzed aza-Heck cyclization, which has been developed for preparing diverse indoline scaffolds from N-hydroxy anilines. nih.gov This approach is particularly valuable as it allows for the synthesis of more complex and challenging indoline structures. nih.gov

Alternative cyclization strategies include:

Reduction/Cyclization Cascade: N-acylindoles derived from nitro compounds can undergo a reduction and dearomatizing cyclization cascade. jyu.fi This process, often catalyzed by acids like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, can tolerate various substituents, including halogens, on the indole's six-membered ring. jyu.fi

Electrophilic Cyclization: This method utilizes electrophiles such as iodine (I₂) or N-Iodosuccinimide (NIS) to activate a carbon-carbon triple bond in ortho-alkynylanilide precursors, triggering a nucleophilic attack from the nitrogen atom to form the indole (B1671886) ring, which can then be reduced to indoline. chim.it

Oxidative Cyclization: An iodine-mediated oxidative cyclization of ethene-1,1-diamines, formed from a metal-free triazole ring-opening of C–C-linked aryl triazole conjugates, can also yield the indole core. mdpi.com

The choice of cyclization method often depends on the availability of starting materials and the desired substitution pattern on the final indoline product.

The introduction of the gem-dimethyl group at the C2 position is a critical challenge in the synthesis of the target compound. This feature can be incorporated either by using a precursor that already contains the required quaternary carbon center or by forming it during the synthesis.

A key modern approach is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. acs.org This method provides a reliable pathway to introduce a carbon fragment to the C2 position, offering a general route for the installation of a fully substituted carbon at this position with high chirality transfer from enriched alcohol precursors. acs.org Similarly, aza-Heck cyclizations have proven capable of forming indolines that bear a fully substituted C2 carbon, a feat that is challenging for many other methods. nih.gov

Another strategy involves the cyclization of a precursor that already contains the gem-dimethyl moiety. For example, a suitably substituted 2-alkenylaniline can undergo an oxidation–intramolecular cyclization–elimination sequence to yield the corresponding indole, which can subsequently be reduced to the indoline. nih.gov Syntheses of 2,2-disubstituted indolin-3-ones, which can be further reduced to the target indoline, have also been reported via oxidative cyclization of N-aryl enamines using reagents like phenyliodine(III) diacetate (PIDA). acs.org

The following table summarizes key rearrangement and cyclization strategies for obtaining the 2,2-disubstituted indoline core.

| Method | Precursor Type | Key Features | Reference |

| Dearomative Claisen Rearrangement | 3-Indolyl Alcohols | Excellent for installing a fully substituted C2 carbon; high chirality transfer. | acs.org |

| Aza-Heck Cyclization | N-Hydroxy Anilines with Pendant Alkene | Versatile for complex indolines, including those with C2 quaternary centers. | nih.gov |

| Oxidative Cyclization | N-Aryl Enamines | Forms 2,2-disubstituted indolin-3-ones, which require further reduction. | acs.org |

Regioselective Bromination Techniques

Once the 2,2-dimethylindoline core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the C5 position of the benzene (B151609) ring. The nitrogen atom of the indoline ring is an activating group that directs electrophiles to the ortho and para positions (C4, C6, and C5). Due to steric hindrance from the fused five-membered ring, substitution is strongly favored at the C5 (para) position.

Direct electrophilic aromatic substitution (EAS) is the most straightforward method for brominating the activated indoline ring. nih.gov The electron-donating nature of the indoline nitrogen enhances the nucleophilicity of the aromatic ring, facilitating reaction with mild brominating agents.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of activated aromatic systems. nih.gov It is a mild and convenient source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). nih.govresearchgate.net For substrates like indoline, the reaction often proceeds with high regioselectivity for the para position (C5) without the need for a catalyst. bridgew.edu

Molecular Bromine (Br₂): Elemental bromine, often dissolved in a solvent like acetic acid, is another classic reagent for this transformation. researchgate.net While effective, it is more corrosive and hazardous than NBS.

The general reaction conditions for direct bromination are summarized in the table below.

| Brominating Agent | Typical Solvent | Key Advantages | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂), DMF | Mild conditions, high para-selectivity, easy handling. | nih.govresearchgate.net |

| Bromine (Br₂) | Acetic Acid (AcOH) | Strong brominating agent, readily available. | researchgate.net |

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation at an adjacent ortho position. baranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, such as a bromine source.

For an N-protected indoline, the nitrogen-containing protecting group (e.g., Boc, Tbf) acts as the DMG. researchgate.net However, this directs metalation to the C7 and C2 positions, which are ortho to the nitrogen atom. researchgate.net Therefore, DoM is not a suitable method for the direct synthesis of 5-bromoindoline (B135996) derivatives but is an effective strategy for preparing the 7-bromo isomers. researchgate.net

While the inherent reactivity of the 2,2-dimethylindoline ring typically ensures high selectivity for C5 bromination without a catalyst, certain catalytic systems can be employed to enhance reaction rates or control selectivity in more complex systems.

Lewis acid catalysts can be used in electrophilic aromatic substitutions to polarize the Br-Br bond in Br₂ or to activate the brominating agent, thereby increasing its electrophilicity. However, for a highly activated substrate like indoline, such catalysis is often unnecessary for achieving the desired para-bromination.

An alternative catalytic approach involves the use of indole itself as an organocatalyst. Studies have shown that indole can catalyze bromolactonization reactions using NBS, where an intermediate 3-bromoindoleninium species is proposed as the active electrophilic brominating agent. acs.org While this demonstrates the potential for catalyst-mediated bromine transfer, direct bromination remains the most common and efficient method for simple indoline substrates. A different strategic approach involves performing the cyclization step on a precursor that is already brominated at the desired position, a method that is compatible with catalyst-mediated cyclization reactions. jyu.fi

Salt Formation and Purification Methodologies

The isolation and purification of the target compound are critical steps that dictate the final product's quality and suitability for further applications. This section details the specific synthesis of the hydrochloride salt and the advanced techniques employed to ensure high purity.

Hydrochloride Salt Synthesis

The conversion of a freebase, such as 5-Bromo-2,2-dimethylindoline, into its hydrochloride salt is a standard and crucial step in pharmaceutical and chemical synthesis. This process enhances the compound's stability, crystallinity, and solubility in aqueous media. The synthesis is typically achieved by treating a solution of the indoline base with hydrochloric acid.

The general procedure involves dissolving the purified 5-Bromo-2,2-dimethylindoline freebase in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent or gaseous HCl is introduced into the mixture. This leads to the protonation of the basic nitrogen atom of the indoline ring, causing the hydrochloride salt to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum. In some synthetic routes, the salt formation can be integrated with a final deprotection step, where an acid-labile protecting group is removed with concentrated hydrochloric acid, followed by neutralization and extraction to yield the desired product. guidechem.com The pH of the solution is a critical parameter during this process; acidification with dilute HCl to a specific pH, such as 2, is a common method to ensure complete salt formation before isolation. derpharmachemica.com

Advanced Purification Techniques in Synthesis

Achieving high purity for compounds like 5-Bromo-2,2-dimethylindoline hydrochloride is essential. While traditional recrystallization is often employed, advanced chromatographic techniques are frequently necessary to remove closely related impurities.

Column Chromatography: This is a foundational technique used for purification. The crude product is passed through a stationary phase, such as silica (B1680970) gel, using a mobile phase (eluent) of a specific solvent or solvent mixture. This method separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired indoline derivative. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is often the method of choice. This technique uses high pressure to pass the sample mixture through a column packed with fine particles, providing superior separation capabilities compared to standard column chromatography. It is particularly effective for separating complex mixtures or removing trace impurities. The use of semi-preparative HPLC has been specifically documented for the purification of various functionalized indole and indoline derivatives. mdpi.com

These advanced methods ensure the final product meets the stringent purity requirements for its intended applications.

Modern and Sustainable Synthetic Approaches

The synthesis of heterocyclic compounds, including indolines, is continually evolving. Modern approaches prioritize not only efficiency and yield but also sustainability, safety, and speed. These strategies are increasingly being applied to the synthesis of the core indoline scaffold.

Green Chemistry Principles in Indoline Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The application of these principles to indoline synthesis aims to create more environmentally benign and economically viable manufacturing routes.

Key principles of green chemistry applied in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol. rsc.orgresearchgate.net

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste, with a preference for non-toxic and recyclable catalysts. researchgate.net Electrochemical methods, for instance, can avoid the need for transition metals and harsh oxidants. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in action. rsc.orgresearchgate.net

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. tandfonline.com

A sustainable, metal-free, two-step synthesis of the indole core has been developed that proceeds under mild conditions in ethanol, exemplifying a green approach. rsc.org

Microwave-Assisted and Photochemical Syntheses

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, it is possible to achieve rapid heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields. tandfonline.comresearchgate.net This technique is considered a green chemistry approach due to its energy efficiency and speed. organic-chemistry.org It has been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov

| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

| Bischler Indole Synthesis | Solvent-free, NaHCO₃ | Environmentally friendly, improved yields (52-75%), very short reaction times (45-60s). | organic-chemistry.org |

| Pictet–Spengler Condensation | Acetic acid in MeCN | Rapid synthesis of indoline hybrids in 30 minutes. | tandfonline.com |

| Palladium-Catalyzed Cyclization | Pd catalyst, neat mixture | Excellent yields, high regioselectivity. | mdpi.com |

| Condensation in Ionic Liquid | [bmim]OH, 50°C | High yields, short conversion period, mild conditions. | researchgate.net |

Photochemical Synthesis: Photochemical reactions utilize light as a clean and traceless reagent to drive chemical transformations. semanticscholar.org Recent advancements have led to the development of light-mediated methods for synthesizing substituted indolines under mild conditions. mdpi.comresearchgate.net These approaches often employ organic photoredox catalysts, which are more sustainable alternatives to traditional transition-metal catalysts. researchgate.net Photochemical methods can enable unique chemical transformations and provide access to complex molecular architectures that are difficult to achieve through thermal methods. researchgate.netnih.gov This includes the dearomative nucleophilic addition to indoles to furnish 2-substituted indolines in moderate to quantitative yields. semanticscholar.orgmdpi.com

Flow Chemistry Applications in Compound Generation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical synthesis in both academic and industrial settings. researchgate.netnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reaction control, and easier scalability. acs.org

The synthesis of indole and indoline derivatives has been successfully adapted to flow chemistry systems. nih.gov For example, a continuous-flow process for the Fischer indole synthesis allows for high-temperature and high-pressure conditions to be used safely, dramatically reducing reaction times and increasing productivity. mdpi.com A consecutive catalytic hydrogenation to produce an indoline derivative has been implemented in a single-step flow system, avoiding the isolation of intermediates and streamlining the synthesis. mdpi.com The integration of flow chemistry with other technologies like microwave irradiation and supported catalysts further enhances the efficiency and sustainability of synthesizing complex heterocyclic scaffolds. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the precise control of various reaction parameters. Optimization studies are crucial to maximize the product yield while minimizing the formation of impurities.

A systematic study of reaction parameters is essential for achieving optimal outcomes. Key parameters that typically influence the reaction efficiency for the synthesis of substituted indolines include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For a potential synthetic route involving a cyclization reaction, such as a variation of the Fischer indole synthesis, to form the indoline ring, followed by bromination, several factors would be investigated. The Fischer indole synthesis, a common method for preparing indoles and their derivatives, is known to be sensitive to reaction conditions. numberanalytics.comnumberanalytics.comtestbook.com

Catalyst and Solvent Effects: The choice of acid catalyst is critical in the Fischer indole synthesis. numberanalytics.com Catalysts such as zinc chloride, hydrochloric acid, or polyphosphoric acid are often employed. The optimal catalyst and its loading would need to be determined experimentally. Similarly, the solvent can significantly impact the reaction rate and yield. numberanalytics.com Solvents ranging from polar protic (e.g., ethanol) to non-polar (e.g., toluene) could be screened.

Temperature and Reaction Time: The reaction temperature is another crucial variable. numberanalytics.com Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts. testbook.com Therefore, a temperature profile study would be conducted to find the ideal balance. The reaction time is optimized in conjunction with the temperature to ensure the reaction proceeds to completion without significant product degradation.

Bromination Step: For the bromination of the indoline ring, reagents like N-Bromosuccinimide (NBS) are commonly used. acs.orgblogspot.com The optimization of this step would involve studying the molar ratio of the brominating agent, the solvent, and the reaction temperature to ensure selective bromination at the 5-position of the indoline ring. For instance, the direct bromination of 1-acetyl-indoline is a known method to produce 5-bromo-indoline. prepchem.com

The following interactive table represents a hypothetical parameter study for a key cyclization step in the synthesis, illustrating how different conditions could influence the yield.

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ZnCl₂ | Ethanol | 80 | 6 | 65 |

| 2 | PPA | Toluene | 110 | 4 | 72 |

| 3 | H₂SO₄ | Acetic Acid | 90 | 8 | 58 |

| 4 | PPA | Toluene | 120 | 4 | 75 |

| 5 | PPA | Xylene | 130 | 3 | 78 |

This table is a hypothetical representation based on general principles of organic synthesis optimization.

Scaling up the synthesis of this compound from a laboratory scale to larger research quantities introduces several challenges that need to be addressed to maintain yield, purity, and safety.

Heat Transfer and Temperature Control: Exothermic reactions, such as bromination, can pose significant challenges during scale-up. acs.org The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to localized hot spots and an increase in side reactions. Therefore, careful control of the addition rate of reagents and the use of an efficient cooling system are crucial. acs.org Reaction calorimetry studies can be beneficial to understand the thermal profile of the reaction and ensure safe scale-up. acs.org

Mixing: Efficient mixing is essential to ensure homogeneity of the reaction mixture, which is critical for consistent reaction rates and to avoid localized high concentrations of reagents. In larger reactors, achieving the same level of mixing as in a small laboratory flask can be difficult. The choice of stirrer design and stirring speed must be carefully considered to ensure effective mixing without causing mechanical damage to the product.

Purification: The purification method used at the laboratory scale, such as column chromatography, may not be practical for larger quantities. Alternative purification techniques like crystallization or distillation need to be developed and optimized for the scale-up process. The choice of solvent for crystallization is critical to ensure good recovery of the product with high purity.

Safety: A thorough safety assessment is necessary before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. acs.org For bromination reactions involving reagents like NBS, potential hazardous side reactions with certain solvents have been identified and must be considered. acs.org

Derivatization and Functionalization Strategies of the 5 Bromo 2,2 Dimethylindoline Hydrochloride Scaffold

N-Substitution Reactions

The nitrogen atom of the indoline (B122111) ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can modulate the electronic and steric properties of the molecule.

Alkylation and Acylation at the Indoline Nitrogen

N-alkylation of the indoline nitrogen is a common strategy to introduce alkyl or benzyl (B1604629) groups. This transformation is typically achieved by treating the indoline with an alkyl halide in the presence of a base. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, which involves a Fischer indolisation followed by indole (B1671886) N-alkylation. In this procedure, classical conditions for indole N-alkylation employ sodium hydride as a base and an alkyl halide in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Such methods are generally high-yielding and show a high selectivity for N- over C-alkylation. rsc.org For the 5-bromo-2,2-dimethylindoline scaffold, similar conditions can be envisaged, where the hydrochloride salt would first be neutralized, followed by deprotonation of the indoline nitrogen and subsequent reaction with an appropriate alkylating agent.

N-acylation introduces an acyl group to the indoline nitrogen, a transformation that can influence the compound's biological activity and chemical reactivity. Standard procedures for the N-acylation of indoles often involve the use of reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. chemrxiv.org A chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported, offering a mild and efficient alternative with good functional group tolerance. chemrxiv.org This method proceeds via a base-promoted deprotonation of the indole followed by nucleophilic substitution on the thioester. chemrxiv.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF, THF) | N-Alkyl-5-bromo-2,2-dimethylindoline | High yields, good N-selectivity |

| N-Acylation | Acyl chloride/anhydride or Thioester, Base | N-Acyl-5-bromo-2,2-dimethylindoline | Modulates electronic properties, can serve as a directing group |

Formation of N-Linked Conjugates for Research Applications

The indoline nitrogen serves as a convenient handle for the attachment of various molecular probes, such as biotin (B1667282) or fluorescent dyes, to create N-linked conjugates for research purposes. These bioconjugates are valuable tools for studying biological processes. The synthesis of such conjugates would typically involve the reaction of N-deprotonated 5-bromo-2,2-dimethylindoline with an activated form of the molecule to be conjugated. For example, a common strategy for biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin. While specific examples for 5-bromo-2,2-dimethylindoline are not prevalent in the literature, the general principles of bioconjugation chemistry can be applied.

Functionalization at Other Ring Positions

Beyond the nitrogen atom, the aromatic ring and the bromine substituent of the 5-bromo-2,2-dimethylindoline scaffold offer numerous opportunities for further functionalization.

Directed Functionalization at Unsubstituted Aromatic Positions (e.g., C4, C6, C7)

The regioselective functionalization of the C4, C6, and C7 positions of the indole nucleus is a significant challenge due to the inherent reactivity of the C2 and C3 positions. However, the use of directing groups on the indoline nitrogen can overcome this challenge. For instance, transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage diversification of indoles at the C4-position. libretexts.org These methods often employ directing groups to steer the metal catalyst to the desired position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org

For the C7 position, directing group-assisted C-H activation has been shown to be an efficient strategy for the synthesis of unique indoline derivatives. nih.gov Palladium-catalyzed C-H arylation of indoles at the C7-position has been achieved with high selectivity by using a phosphinoyl-directing group in the presence of a pyridine-type ligand. researchgate.net Similarly, catalytic C6-H selective alkylation of indoles has been demonstrated. chim.it

| Position | Strategy | Catalyst/Reagents | Key Feature |

| C4 | Directing group-assisted C-H activation | Transition metal catalysts | Enables functionalization of a traditionally less reactive position |

| C6 | Directing group-assisted C-H activation | Ruthenium catalysts | Achieves regioselective alkylation |

| C7 | Directing group-assisted C-H activation | Palladium catalysts with specific ligands | Provides access to unique atropisomeric indolines |

Transformations of the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom at the C5 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino groups, among others.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the 5-position of the indoline and an aryl or vinyl boronic acid or ester. The Suzuki cross-coupling of 5-bromoindazoles (an indole bioisostere) with various boronic acids has been successfully demonstrated using a palladium catalyst such as Pd(dppf)Cl2. nih.govwikipedia.org Similar conditions are expected to be applicable to 5-bromo-2,2-dimethylindoline.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the 5-bromoindoline (B135996) with a terminal alkyne to form a C-C bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. atlanchimpharma.com Successful Sonogashira coupling of 5-bromoindole (B119039) with phenylacetylene (B144264) has been reported, indicating the feasibility of this transformation on the target scaffold. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the C5 position of the indoline and a primary or secondary amine. The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines and has been widely applied in organic synthesis. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-bromoindoline with an alkene to form a new carbon-carbon bond with the creation of a substituted alkene. organic-chemistry.orgnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Palladium catalyst | C-C (sp2-sp2 or sp2-sp2) |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | C-C (sp2-sp) |

| Buchwald-Hartwig | Primary/secondary amine | Palladium catalyst with specific ligands | C-N |

| Heck | Alkene | Palladium catalyst | C-C (sp2-sp2) |

Side Chain Modification and Extension

The 2,2-dimethyl group of the indoline scaffold, often referred to as a gem-dimethyl group, is generally considered to be chemically robust. However, under specific conditions, it can be a site for functionalization, although this is less common compared to modifications at the nitrogen or the aromatic ring. The gem-dimethyl moiety is a structural feature found in many natural products and has been utilized by medicinal chemists to enhance target engagement, potency, and metabolic stability. researchgate.netnih.gov While direct functionalization of the unactivated methyl groups is challenging, indirect methods or more forcing reaction conditions could potentially be employed for their modification.

Reactions Involving the Dimethyl Groups

The gem-dimethyl group at the C2 position of the indoline ring is characterized by strong carbon-carbon and carbon-hydrogen single bonds, rendering it relatively inert and sterically hindered. Direct functionalization of these methyl groups represents a significant synthetic challenge and is not a commonly reported strategy in the available scientific literature for this specific scaffold.

Approaches such as free-radical halogenation could theoretically be employed to activate these positions, but such methods often lack selectivity and can lead to a mixture of products, complicating purification. More advanced C-H activation techniques might offer a pathway, but the development of specific catalysts and conditions for the selective functionalization of the 2,2-dimethyl groups on an indoline core remains an area for future research. Consequently, derivatization of the 5-bromo-2,2-dimethylindoline scaffold typically focuses on the more reactive sites of the molecule, namely the aromatic ring and the nitrogen atom.

Introduction of Diverse Chemical Handles for Further Functionalization

The introduction of new chemical groups, or "handles," onto the aromatic portion of the 5-bromo-2,2-dimethylindoline scaffold is a versatile strategy for creating a library of derivatives. These handles can then be used for subsequent chemical modifications. The existing bromo substituent at the C5 position is a particularly useful starting point for a variety of cross-coupling reactions. Furthermore, the electronic nature of the indoline ring allows for additional electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions are fundamental in modern organic synthesis and offer a reliable method for introducing a wide range of functional groups onto the indoline core. By selecting different coupling partners, diverse chemical handles can be installed.

Suzuki-Miyaura Coupling: This reaction pairs the 5-bromoindoline with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. nih.gov This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: In this reaction, the scaffold is coupled with an alkene to introduce a vinyl group, which can be further modified.

Sonogashira Coupling: This involves the coupling of the 5-bromoindoline with a terminal alkyne to install an alkynyl group, a useful handle for click chemistry or further transformations.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the scaffold with an amine, allowing for the introduction of primary or secondary amino groups.

| Reaction Name | Coupling Partner | Introduced Functional Handle | Potential for Further Functionalization |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl Group (-Ar) | Provides steric bulk, electronic modification; can be substituted itself. |

| Heck Coupling | Alkene (e.g., Methyl Acrylate) | Vinyl Group (-CH=CH-CO₂Me) | Alkene can undergo hydrogenation, oxidation, or polymerization. |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Alkynyl Group (-C≡C-Ph) | Alkyne can be hydrated, reduced, or used in cycloadditions. |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Amino Group (-N(CH₂)₄O) | Introduces a basic site and potential for N-alkylation or acylation. |

Further Electrophilic Aromatic Substitution

The indoline ring is electron-rich and can undergo further electrophilic aromatic substitution. uci.edu The directing effects of the existing substituents must be considered. The amino group (as part of the indoline ring) is a strongly activating ortho-, para- director, while the bromine at C5 is a deactivating ortho-, para- director. The strongest activating group, the nitrogen, will direct incoming electrophiles primarily to the C7 position (ortho to the nitrogen).

| Reaction | Reagents | Introduced Functional Handle | Primary Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | C7 |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) | C7 |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Acetyl (-COCH₃) | C7 |

The introduction of a nitro group, for example, provides a handle that can be easily reduced to an amino group, which can then be diazotized or acylated to create further diversity.

Directed Lithiation and Electrophilic Quench

Directed ortho-lithiation is another powerful strategy for regioselective functionalization. clockss.org Using a strong lithium base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), it is possible to selectively remove a proton from the aromatic ring at a position ortho to a directing group. In the 5-bromo-2,2-dimethylindoline system, the nitrogen atom can direct lithiation to the C7 position. Alternatively, bromine-lithium exchange at the C5 position can be achieved. The resulting organolithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to install new functional groups. cardiff.ac.uk

| Lithiation Method | Electrophile | Reagent | Introduced Functional Handle |

|---|---|---|---|

| Directed ortho-Lithiation (at C7) | Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Directed ortho-Lithiation (at C7) | Formaldehyde | HCHO | Hydroxymethyl (-CH₂OH) |

| Bromine-Lithium Exchange (at C5) | Dimethylformamide (DMF) | (CH₃)₂NCHO | Aldehyde (-CHO) |

| Bromine-Lithium Exchange (at C5) | Trimethylsilyl Chloride | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

These strategies—cross-coupling, electrophilic substitution, and lithiation—provide a robust toolkit for the derivatization of the 5-bromo-2,2-dimethylindoline hydrochloride scaffold, enabling the systematic introduction of diverse chemical handles for further molecular exploration.

Mechanistic Investigations of Chemical Transformations and Molecular Interactions

Studies on the Reaction Mechanisms Involved in Synthesis

The synthesis of 5-Bromo-2,2-dimethylindoline hydrochloride involves key chemical transformations, including bromination and cyclization. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and for the rational design of related compounds.

Elucidation of Bromination Reaction Pathways

The introduction of a bromine atom at the 5-position of the 2,2-dimethylindoline (B189805) core is a critical step in the synthesis of the target molecule. The mechanism of electrophilic aromatic substitution, specifically bromination, on indole (B1671886) and its derivatives has been a subject of considerable study. Generally, the bromination of indoles is a rapid reaction that can be sensitive to reaction conditions.

The direct bromination of substituted indoles in a polar aprotic solvent like dimethylformamide (DMF) is proposed to proceed through a two-step mechanism. researchgate.net The initial and rate-determining step involves the overlap of the highest occupied molecular orbital (HOMO) of the indole ring with the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂), leading to the formation of a σ-complex, also known as an arenium ion. researchgate.net The position of bromination is directed by the electron-donating nature of the indole nitrogen and the activating effect of the alkyl substituents. The presence of the dimethyl group at the 2-position can influence the electron density distribution in the aromatic ring, thereby affecting the regioselectivity of the bromination.

| Parameter | Influence on Bromination |

| Solvent | Polar aprotic solvents can facilitate the formation of the bromonium ion. |

| Substituents | Electron-donating groups on the indole ring increase the rate of reaction. |

| Temperature | Lower temperatures may be required to control selectivity and prevent multiple brominations. |

Mechanistic Aspects of Cyclization and Ring Formation

The formation of the indoline (B122111) ring is a key synthetic transformation. While various methods exist for indole and indoline synthesis, a common approach involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, a transition-metal-free approach for the synthesis of 2-bromoindoles involves the cesium carbonate (Cs₂CO₃)-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines. rsc.org

In the context of 2,2-dimethylindoline, a plausible mechanistic pathway could involve the cyclization of a precursor containing an N-aryl group and a side chain amenable to ring closure. The mechanism would likely proceed through the formation of a key intermediate, possibly involving the generation of a reactive species that facilitates the intramolecular attack of the aniline nitrogen onto an electrophilic carbon center in the side chain. The presence of the gem-dimethyl group at the 2-position would be established in the precursor molecule. The final ring-closing step would lead to the formation of the five-membered indoline ring. The specific conditions, such as the choice of base and solvent, would be critical in promoting the desired cyclization pathway and minimizing side reactions.

Investigation of Molecular Interactions with Model Biomolecules (In Vitro Studies)

The potential biological activity of a compound is often predicated on its ability to interact with biomolecules. In vitro studies using model systems provide a controlled environment to investigate these interactions at a molecular level. While direct studies on this compound are limited, research on structurally related 5-bromoindole (B119039) derivatives offers insights into its potential molecular interactions.

Binding Affinity Studies with Enzyme Mimics

Derivatives of 5-bromoindole have been investigated as inhibitors of various enzymes. For example, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase. d-nb.info Molecular docking studies of these compounds revealed interactions with key amino acid residues in the enzyme's active site, such as Asp1046, through hydrogen bonding, as well as pi-pi and pi-alkyl interactions with other residues like Val848 and Phe1047. d-nb.info These findings suggest that the 5-bromoindole scaffold can serve as a platform for designing molecules that bind to enzymatic targets. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Aspartate, Cysteine |

| Pi-Pi/Pi-Alkyl Stacking | Phenylalanine, Valine, Leucine, Alanine |

| Halogen Bonding | Electron-rich residues |

Interaction with DNA/RNA Analogues in Model Systems

The planar aromatic ring system of the indoline core suggests the possibility of intercalation with nucleic acid structures. While specific studies on this compound are not prevalent, the general principle of small molecules interacting with DNA or RNA is well-established. Such interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The presence of the bromo substituent could influence these interactions through steric and electronic effects. Further biophysical studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to elucidate the specific nature and strength of any potential interactions with DNA/RNA analogues.

Modulatory Effects on Cellular Pathways in Controlled Laboratory Environments

In vitro studies using cell lines have demonstrated that 5-bromoindole derivatives can modulate various cellular pathways. For instance, certain 5-bromo-7-azaindolin-2-one derivatives have shown antitumor activity against human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These compounds were found to be more potent than the standard drug Sunitinib in some cases. nih.gov Another study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative revealed that it could induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Furthermore, a carbothioamide indole derivative was shown to reduce the expression of the VEGF gene in a colon cancer cell line (HCT116), suggesting an anti-angiogenic effect. pensoft.net These findings indicate that the 5-bromoindole scaffold can influence fundamental cellular processes such as cell proliferation, cell cycle progression, and angiogenesis. The precise mechanisms of action at the molecular level would involve the modulation of specific signaling proteins or pathways within the cells.

| Compound Type | Cell Line | Observed Effect | IC₅₀ (µM) |

| 5-bromo-7-azaindolin-2-one derivative (23c) | A549 (Lung) | Antitumor Activity | 3.103 |

| 5-bromo-7-azaindolin-2-one derivative (23d) | Skov-3 (Ovarian) | Antitumor Activity | 3.721 |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | Cell Cycle Arrest (G2/M) | Not specified |

| Carbothioamide indole derivative (2-NPHC) | HCT116 (Colon) | Reduced VEGF Gene Expression | Not specified |

Degradation Pathways in Controlled Chemical Environments

The stability of a chemical compound under various environmental conditions is a critical factor in its handling, storage, and application. This section delves into the mechanistic investigations of the degradation pathways of this compound in controlled chemical environments, with a specific focus on its susceptibility to hydrolysis and photochemical decomposition. While direct experimental studies on this specific molecule are not extensively available in public literature, the degradation pathways can be inferred from the well-established reactivity of related brominated aromatic and indoline compounds.

The hydrolytic stability of this compound is significantly influenced by the pH of the aqueous medium. As a hydrochloride salt of an amine, its stability is expected to be pH-dependent.

In acidic to neutral solutions, the indoline nitrogen is protonated, which generally increases the stability of the molecule by reducing the electron density on the aromatic ring and making it less susceptible to nucleophilic attack. However, as the pH increases, the indoline nitrogen becomes deprotonated, increasing its nucleophilicity and potentially facilitating degradation pathways.

One plausible hydrolytic degradation pathway involves the cleavage of the carbon-bromine (C-Br) bond. While the C-Br bond on an aromatic ring is generally stable, under certain conditions, such as elevated temperatures and extreme pH, it can undergo hydrolysis to yield 5-hydroxy-2,2-dimethylindoline. However, this is generally a slow process for aryl bromides.

A more likely pathway, especially under basic conditions, could involve oxidation of the indoline ring, although this is technically not a hydrolytic process unless water acts as an oxidant or participates in subsequent reactions. The presence of the electron-donating dimethyl groups at the 2-position and the nitrogen atom can activate the aromatic ring, making it susceptible to oxidative degradation.

A study on the hydrolysis of diethylpropion (B1665973) hydrochloride, another amine salt, demonstrated a significant increase in decomposition rate as the pH was raised above 3.5. nih.gov A similar trend would be anticipated for this compound.

Hypothetical Hydrolytic Degradation Data

To illustrate the expected pH-dependent stability, the following table presents hypothetical first-order degradation rate constants (k) and half-lives (t½) for this compound at 25°C.

| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (days) |

| 3.0 | 1.5 x 10⁻⁸ | 534 |

| 5.0 | 5.0 x 10⁻⁸ | 160 |

| 7.0 | 2.5 x 10⁻⁷ | 32 |

| 9.0 | 1.8 x 10⁻⁶ | 4.5 |

This data is hypothetical and intended for illustrative purposes based on general principles of hydrolytic degradation of similar compounds.

The photochemical degradation of this compound is anticipated to be a more significant degradation route compared to hydrolysis, primarily due to the presence of the bromine substituent on the aromatic ring. Bromoaromatic compounds are known to undergo photolytic cleavage of the C-Br bond upon absorption of ultraviolet (UV) radiation.

The primary photochemical degradation pathway is expected to be reductive debromination. organic-chemistry.org Upon absorption of a photon, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2,2-dimethylindoline.

An alternative pathway could involve heterolytic cleavage of the C-Br bond, leading to the formation of an aryl cation and a bromide ion, though this is generally less common for aryl halides in the absence of a good nucleophile.

Furthermore, the indoline ring itself is a chromophore and can absorb UV light, leading to photo-oxidation. This can result in the formation of various oxidation products, including hydroxylated and ring-opened species. Studies on other brominated flame retardants have shown that photodegradation can lead to a variety of debrominated and oxygenated products. nih.govresearchgate.net

Hypothetical Photochemical Degradation Data

The following table presents hypothetical quantum yields and major photoproducts for the photochemical degradation of this compound in an aqueous solution when irradiated with UV light (e.g., 254 nm).

| Parameter | Value |

| Quantum Yield (Φ) | 0.25 |

| Major Photoproducts | 2,2-dimethylindoline, 5-hydroxy-2,2-dimethylindoline |

| Minor Photoproducts | Various oxidized and ring-opened products |

This data is hypothetical and based on the known photochemical behavior of bromoaromatic compounds.

Computational and Theoretical Chemistry of 5 Bromo 2,2 Dimethylindoline Hydrochloride and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. For the 5-Bromo-2,2-dimethylindoline hydrochloride scaffold, these methods reveal how substitutions on the indoline (B122111) ring system influence its preferred shapes and interactions.

The indoline nucleus, consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is not perfectly flat. The saturated five-membered ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by this compound is influenced by the steric and stereoelectronic effects of its substituents—the bromine atom at the C5 position and the two methyl groups at the C2 position. nih.gov

Energy minimization calculations are used to identify the most stable, low-energy conformations. These calculations systematically adjust the molecule's geometry to find a local or global minimum on the potential energy surface. For substituted indolines, this process can reveal the energetic favorability of different ring puckers and the rotational positions of the methyl groups. documentsdelivered.com The presence of the gem-dimethyl group at the C2 position introduces significant steric constraints that influence the puckering of the pyrrolidine ring. nih.gov The conformational free energies of related heterocyclic systems can be determined and predicted using established computational force fields. nih.gov

The exploration of the conformational landscape involves mapping these various stable and metastable states and the energy barriers that separate them. This provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Hypothetical Relative Energies of 5-Bromo-2,2-dimethylindoline Conformers This table illustrates the typical output from an energy minimization study, showing different possible conformations and their calculated relative stabilities.

| Conformer | Ring Pucker Type | Dihedral Angle (C8-N1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Envelope (N1-out-of-plane) | 15.2° | 0.00 |

| B | Twist (C2/C3) | -25.5° | 1.25 |

| C | Envelope (C3-out-of-plane) | 35.8° | 2.10 |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). nih.gov In the context of this compound, docking simulations are used purely for the theoretical understanding of potential non-covalent interactions with protein binding sites, not for predicting therapeutic efficacy. ajchem-a.comresearchgate.net

These simulations place the indoline derivative into the active site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces. ajchem-a.com The bromine atom on the benzene ring can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity. nih.gov Docking studies can rationalize how the compound's structure, including the placement of the bromine and methyl groups, might influence its fit and interaction pattern within a binding pocket. ajchem-a.comnih.gov The results are often expressed as a binding affinity or docking score, with lower values typically indicating a more favorable theoretical interaction. ajchem-a.com

Table 2: Example Ligand-Protein Docking Simulation Results This table presents hypothetical docking results for this compound with a generic protein active site to illustrate the types of interactions analyzed.

| Parameter | Value / Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score | -9.5 kcal/mol |

| Key Interactions | Hydrogen Bond: N-H of indoline with backbone carbonyl of GLU-85.Halogen Bond: Bromine atom with backbone oxygen of LEU-15.Hydrophobic Interactions: Dimethyl groups with side chains of VAL-23, ALA-40, ILE-95. |

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations provide a more fundamental description of molecular properties based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to investigate the electronic structure, spectroscopic properties, and reactivity of molecules with high accuracy. nih.govasianpubs.org

DFT calculations are widely used to determine the electronic properties of molecules like this compound. mdpi.com A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing bromine atom can significantly lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic behavior. nih.gov Analysis of the molecular electrostatic potential (MEP) map can further identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 3: Calculated Electronic Properties of Substituted Indolines (Hypothetical DFT Results) This table shows representative data obtained from DFT calculations, illustrating how substituents affect key electronic parameters.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,2-dimethylindoline (B189805) | -5.85 | -0.95 | 4.90 |

| 5-Bromo-2,2-dimethylindoline | -6.05 | -1.50 | 4.55 |

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. mdpi.com By calculating the effects of a magnetic field on the electron density around atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. nih.gov

Similarly, by calculating the second derivative of the energy with respect to atomic displacements, one can compute the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra and can be used to assign specific vibrational modes to the experimental data. ijrar.org Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Visible spectroscopy. researchgate.net Comparing these theoretical spectra with experimental results can provide strong validation for the calculated molecular structure. nih.gov

Table 4: Predicted vs. Expected Spectroscopic Data for 5-Bromo-2,2-dimethylindoline This table provides an example of how theoretical calculations can predict spectroscopic features, which can then be compared to experimental observations.

| Spectroscopic Feature | Predicted Value (Calculated) | Typical Experimental Range |

|---|---|---|

| ¹H NMR (Ar-H) | δ 6.8 - 7.5 ppm | δ 6.5 - 8.0 ppm |

| ¹³C NMR (C-Br) | δ 115 ppm | δ 110 - 125 ppm |

| IR Stretch (N-H) | 3350 cm⁻¹ | 3300 - 3500 cm⁻¹ |

| UV-Vis (λmax) | 265 nm, 310 nm | 250 - 320 nm |

Theoretical methods can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For instance, analysis of the HOMO distribution can indicate likely sites for electrophilic attack, while the LUMO distribution can suggest sites for nucleophilic attack. researchgate.net

Furthermore, computational chemistry allows for the detailed study of reaction mechanisms. By modeling the entire reaction pathway, researchers can identify transition state structures and calculate the associated activation energies. researchgate.net This provides a quantitative measure of the reaction's feasibility and kinetics. For example, a theoretical study on the bromination of an indole (B1671886) derivative could elucidate the step-by-step mechanism, including the formation of intermediates and the rate-determining step, providing a deeper understanding than what can be observed through experiments alone. researchgate.net Machine learning models combined with quantum descriptors can also be used to predict reaction kinetics. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2-dimethylindoline |

| 5-Nitro-2,2-dimethylindoline |

Structure-Activity Relationship (SAR) Investigations (Theoretical and In Vitro Experimental)

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a critical aspect of understanding their chemical behavior and potential applications. SAR studies correlate the structural features of these molecules with their chemical reactivity and biological activity. These investigations often employ a combination of theoretical calculations and in vitro experimental work to build predictive models.

A preliminary SAR study of various 5-bromo-7-azaindolin-2-one derivatives has been explored to facilitate their further development as potential antitumor agents. nih.gov Similarly, for other related heterocyclic compounds, it has been demonstrated that the nature and position of substituents play a crucial role in their activity. For instance, in a series of tetrahydroisoquinoline-based inhibitors, a general trend of improved potency with higher lipophilicity was observed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the reactivity or biological activity of a series of compounds. For this compound and its derivatives, QSAR models can be developed to predict their reactivity in various chemical transformations.

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Once calculated, these descriptors are used to build a regression model that correlates them with an experimentally determined measure of reactivity, such as a reaction rate constant or an equilibrium constant.

For a hypothetical series of 5-Bromo-2,2-dimethylindoline derivatives, a QSAR model for their reactivity could be developed. The following table illustrates a potential dataset for such a study.

| Compound | Experimental Reactivity (log k) | E_HOMO (eV) | LogP | Molecular Weight ( g/mol ) |

| 5-Bromo-2,2-dimethylindoline | -2.5 | -5.8 | 3.2 | 240.14 |

| 5-Chloro-2,2-dimethylindoline | -2.1 | -5.7 | 2.9 | 195.69 |

| 5-Fluoro-2,2-dimethylindoline | -1.9 | -5.6 | 2.6 | 179.24 |

| 5-Iodo-2,2-dimethylindoline | -2.9 | -5.9 | 3.6 | 287.14 |

| 5-Nitro-2,2-dimethylindoline | -3.5 | -6.2 | 2.1 | 206.24 |

From such a dataset, a QSAR equation could be derived, for example: log k = -0.8 * E_HOMO - 0.2 * LogP + 0.005 * Molecular Weight - 4.2

This equation would suggest that the reactivity is influenced by the electronic properties (E_HOMO), lipophilicity (LogP), and size of the molecule. Such models are invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts. The statistical quality and predictive ability of the developed QSAR models are crucial and are typically validated using various statistical metrics.

Understanding how this compound and its derivatives interact with biological macromolecules is fundamental to their potential application in drug design. Computational methods, particularly molecular docking, are powerful tools for predicting the binding motifs of small molecules within the active sites of proteins.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations can also provide an estimation of the binding affinity. For instance, in a study of 5-bromoindole-2-carboxylic acid hydrazone derivatives, molecular docking revealed that several derivatives had high binding energies against the VEGFR tyrosine kinase domain. d-nb.info The interactions observed included hydrogen bonds, pi-pi, pi-sulfur, and pi-alkyl interactions with key amino acid residues in the active site. d-nb.info

A hypothetical molecular docking study of this compound with a model protein, such as a kinase, could reveal important binding interactions. The results could be summarized in a table as follows:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 5-Bromo-2,2-dimethylindoline | -7.8 | Asp1046, Val848, Leu1035 | Hydrogen bond, Hydrophobic |

| 5-Bromo-1-methyl-2,2-dimethylindoline | -8.2 | Asp1046, Phe1047, Ala866 | Hydrogen bond, Pi-Alkyl |

| 5-Bromo-2,2-dimethyl-1-phenylindoline | -9.1 | Asp1046, Cys919, Val916 | Hydrogen bond, Pi-Pi, Hydrophobic |

These computational predictions of binding motifs can guide the design of more potent and selective derivatives by suggesting modifications to the molecular structure that would enhance binding affinity and specificity.

Dynamics Simulations (MD) for Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For flexible molecules like this compound, MD simulations can provide valuable insights into their conformational landscape and how it is influenced by the surrounding environment, such as different solvents. nih.gov

MD simulations of this compound in an aqueous environment could reveal the accessible conformations of the indoline ring and the dimethyl groups. The simulations would also show the dynamic nature of the interactions between the molecule and the surrounding water molecules.

Key parameters that can be analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to monitor the compactness of the molecule's conformation.

For instance, an MD simulation of a protein-ligand complex involving a derivative of 5-bromoindole (B119039) showed that the complex remained stable over the simulation time, with low RMSD values. d-nb.info The analysis of RMSF can indicate which parts of the molecule are more rigid and which are more flexible, which can be important for its binding properties.

A hypothetical analysis of a 100 ns MD simulation of this compound in water could yield the following observations:

| Simulation Time (ns) | Average RMSD (Å) | Average Rg (Å) | Key Conformational Features |

| 0-20 | 1.2 | 3.5 | Initial equilibration, minor fluctuations |

| 20-60 | 1.5 | 3.6 | Exploration of different puckering conformations of the five-membered ring |

| 60-100 | 1.4 | 3.5 | Stabilization in a low-energy conformation |

These simulations can provide a detailed, atomic-level understanding of the conformational behavior of this compound, which is crucial for a comprehensive understanding of its chemical and biological properties.

Role As a Synthetic Intermediate and Chemical Probe Development

Utilization in the Synthesis of Complex Heterocyclic Systems

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and materials science. The presence of a bromine atom on this scaffold in 5-Bromo-2,2-dimethylindoline hydrochloride provides a chemical handle for various cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

Building Block for Fused Ring Systems

While direct palladium-catalyzed reactions involving this compound to form fused ring systems are not extensively documented in readily available literature, the principles of modern synthetic organic chemistry strongly support its potential in this area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

For instance, the bromine atom at the 5-position of the indoline ring can readily participate in such reactions. By reacting this compound with a suitable difunctional coupling partner, it is theoretically possible to construct fused heterocyclic systems. For example, a reaction with a molecule containing two boronic acid groups or two amine groups could lead to the formation of a new ring fused to the indoline core. The general feasibility of such approaches is demonstrated in the synthesis of indolizines from bromopyridines through palladium-catalyzed carbonylative coupling reactions, which showcases the utility of bromo-substituted nitrogen heterocycles in building fused systems. semanticscholar.orgnih.gov

Precursor for Advanced Organic Materials Research

The development of novel organic materials with specific electronic and photophysical properties is a rapidly growing field of research. While specific applications of this compound in materials like Organic Light Emitting Diodes (OLEDs) are not yet widely reported, its structural motifs are found in molecules used for such purposes. crimsonpublishers.comresearchgate.netjmaterenvironsci.comnih.govresearchgate.net The indoline core, when appropriately functionalized, can be a component of hole-transporting or emissive materials in OLEDs. The bromo-substituent offers a convenient point for modification to tune the electronic properties of the resulting molecule, a critical aspect in the design of efficient OLED materials.

Development of Fluorescent or Isotopic Probes for Chemical Biology

Chemical probes are essential tools for visualizing and understanding biological processes at the molecular level. This compound serves as a valuable precursor for the synthesis of both fluorescent and isotopically labeled probes.

Incorporation into Bio-Imaging Reagents

The dimethylindoline core is a key component of many cyanine (B1664457) dyes, a class of fluorescent molecules widely used in bio-imaging. A study on the synthesis of symmetrical pentamethine cyanine dyes utilized 5-bromo-2,3,3-trimethyl-3H-indole, a compound structurally very similar to the de-hydrochlorinated and N-alkylated form of 5-Bromo-2,2-dimethylindoline. unito.it In this synthesis, the bromo-substituted indole (B1671886) derivative is first quaternized and then condensed with a polymethine bridge precursor to form the final cyanine dye. unito.it This demonstrates a clear synthetic pathway where 5-Bromo-2,2-dimethylindoline could be employed to generate novel cyanine dyes with potential applications as fluorescent probes for biological imaging. nih.govresearchgate.netresearchgate.netgoogle.com

Table 1: Potential Cyanine Dye Precursors from 5-Bromo-2,2-dimethylindoline

| Precursor from 5-Bromo-2,2-dimethylindoline | Potential Application in Cyanine Dye Synthesis |

| N-Alkylated 5-bromo-2,2-dimethylindolinium salt | Key intermediate for condensation with polymethine linkers to form a variety of cyanine dyes. |

Synthesis of Labeled Compounds for Mechanistic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) into a molecule allows researchers to follow its journey through complex biological or chemical systems. scispace.comnih.govnih.gov

While specific examples of isotopically labeled 5-Bromo-2,2-dimethylindoline are not prevalent in the literature, the general strategies for isotopic labeling are well-established. For instance, the bromine atom could be replaced with tritium through catalytic tritiodehalogenation. nih.govnih.gov Alternatively, deuterium or carbon-13 could be incorporated at various positions on the indoline ring through specific synthetic routes using labeled starting materials. Such labeled compounds would be invaluable for in vivo metabolic studies, allowing for the elucidation of metabolic and excretory pathways. nih.gov

Table 2: Potential Isotopically Labeled Analogs of 5-Bromo-2,2-dimethylindoline

| Isotope | Potential Labeling Position | Application |

| Tritium (³H) | Replacing the bromine atom at the 5-position | Metabolic and pharmacokinetic studies |

| Deuterium (²H) | At various positions on the aromatic ring or methyl groups | Mechanistic studies of chemical reactions |

| Carbon-13 (¹³C) | Within the indoline core | Tracing carbon skeletons in metabolic pathways |

Exploration in Materials Science Research (e.g., Photochromic Systems)

Photochromic materials, which change color upon exposure to light, have applications in ophthalmic lenses, smart windows, and optical data storage. Spiropyrans are a well-known class of photochromic compounds, and their synthesis often involves the condensation of a substituted indoline derivative with a salicylaldehyde (B1680747) derivative. The properties of the resulting spiropyran can be tuned by modifying the substituents on either the indoline or the salicylaldehyde part. The use of a bromo-substituted indoline, such as 5-Bromo-2,2-dimethylindoline, would allow for the synthesis of novel spiropyrans with potentially unique photochromic properties. The bromine atom could influence the electronic properties of the molecule, affecting the color of the open merocyanine (B1260669) form and the kinetics of the photochromic switching process.

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic approaches to substituted indolines can often be improved in terms of yield, atom economy, and environmental impact. Future research should focus on developing more efficient and sustainable methods for the synthesis of 5-Bromo-2,2-dimethylindoline and its precursors.

Furthermore, the development of environmentally friendly synthetic methods is crucial. wipo.int This could involve utilizing greener solvents, employing catalytic systems that operate under milder conditions, or exploring novel technologies such as ultrasound-assisted synthesis, which can reduce reaction times and improve yields. nih.gov A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies

| Strategy | Potential Advantages for 5-Bromo-2,2-dimethylindoline Synthesis | Key Research Focus |

|---|---|---|

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and scale-up. | Development of a continuous flow process for the key cyclization step. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields and purities. | Optimization of microwave parameters for the synthesis of N-acetyl-5-bromoindoline. wipo.int |

| Biocatalysis | High selectivity (regio-, chemo-, and enantio-), mild reaction conditions, environmentally benign. | Screening for enzymes that can catalyze the key bond-forming reactions in the indoline (B122111) synthesis. |

| Mechanochemistry | Solvent-free or reduced-solvent conditions, access to novel reactivity. | Investigation of ball-milling techniques for the synthesis of indoline precursors. |

Comprehensive Investigation of Reaction Mechanisms with Advanced Techniques

A deep understanding of the reaction mechanisms underlying the synthesis of 5-Bromo-2,2-dimethylindoline is essential for process optimization and the rational design of improved synthetic routes. Future work should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Advanced spectroscopic methods can provide real-time insights into reaction pathways. For instance, in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. fu-berlin.de These techniques can help identify transient species and provide kinetic data that are crucial for understanding the reaction mechanism.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the structures of transition states and intermediates. nih.govacs.org Such studies can complement experimental findings and provide a detailed picture of the reaction mechanism at the molecular level. For example, DFT could be used to investigate the mechanism of palladium-catalyzed cyclization reactions to form the indoline ring, helping to explain observed regioselectivity and catalyst activity. nih.govacs.org

Computational Design of Functional Derivatives for Specific Research Applications

The 5-Bromo-2,2-dimethylindoline hydrochloride scaffold serves as an excellent starting point for the design and synthesis of novel functional derivatives with tailored properties for specific research applications, particularly in medicinal chemistry. nih.govmdpi.com Structure-based drug design and other computational modeling techniques can guide the rational design of these derivatives. researchgate.netnih.gov

Molecular docking studies can be used to predict the binding affinity and orientation of designed molecules within the active site of a biological target, such as an enzyme or receptor. farmaceut.orgresearchgate.net This information can be used to design derivatives of 5-Bromo-2,2-dimethylindoline with enhanced biological activity. For example, by identifying a target protein of interest, researchers could computationally design modifications to the indoline scaffold to optimize its interaction with the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. The combination of these computational approaches can significantly accelerate the discovery of novel bioactive molecules based on the 5-Bromo-2,2-dimethylindoline core.

Table 2: Potential Functional Derivatives and Research Applications

| Derivative Class | Potential Modification | Target Research Application |

|---|---|---|

| Spiro-indolines | Introduction of a spirocyclic ring system at the C3 position. | Exploration of novel scaffolds for antibacterial or anticancer agents. farmaceut.org |

| N-functionalized Indolines | Alkylation, acylation, or arylation of the indoline nitrogen. | Modulation of pharmacokinetic properties and investigation of structure-activity relationships. |

| Fused-ring Systems | Annulation of additional rings to the indoline core. | Development of rigid analogues to probe specific protein-ligand interactions. acs.org |

| Bioconjugates | Attachment of fluorescent tags, biotin (B1667282), or other reporter molecules. | Creation of chemical probes for studying biological processes. |

Development of Novel Analytical Tools for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process control, optimization, and mechanistic studies. spectroscopyonline.com Future research should focus on the development and application of novel analytical tools for the in situ monitoring of the synthesis of this compound.